molecular formula C15H35N2OP B8203672 n-Propyl N,N,N',N'-tetraisopropylphosphorodiamidite

n-Propyl N,N,N',N'-tetraisopropylphosphorodiamidite

Cat. No.: B8203672
M. Wt: 290.42 g/mol
InChI Key: OTEPWYBGBKUVGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized in the following steps:

Chemical Reactions Analysis

n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:

Scientific Research Applications

n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating reagent. It facilitates the incorporation of phosphoramidite groups into nucleosides, which are essential for the synthesis of oligonucleotides . The molecular targets and pathways involved include the activation of nucleosides and their subsequent incorporation into nucleic acids.

Comparison with Similar Compounds

n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite can be compared with other similar compounds such as:

n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite stands out due to its specific applications in proteomics and its unique molecular structure.

Properties

IUPAC Name

N-[[di(propan-2-yl)amino]-propoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H35N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h12-15H,10-11H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEPWYBGBKUVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(N(C(C)C)C(C)C)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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